Glycyl-l-histidyl-l-lysine

Übersicht

Beschreibung

Prezatide ist ein Tripeptid, das aus Glycin, Histidin und Lysin besteht. Es bildet leicht einen Komplex mit Kupferionen und wird häufig in kosmetischen Produkten für Haut und Haare verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Prezatide kann durch Festphasen-Peptidsynthese (SPPS) synthetisiert werden, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess beinhaltet die schrittweise Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Prezatide mithilfe der großtechnischen SPPS hergestellt. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die mehrere Reaktionen gleichzeitig bewältigen können, wodurch die Effizienz und Ausbeute gesteigert werden. Das Endprodukt wird mithilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Prezatide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Prezatide kann Oxidationsreaktionen unterliegen, insbesondere wenn es mit Kupferionen komplexiert ist, was zur Bildung von reaktiven Sauerstoffspezies führt.

Reduktion: Reduktionsreaktionen können auftreten, insbesondere in Gegenwart von Reduktionsmitteln, was zur Spaltung von Disulfidbrücken führt.

Substitution: Prezatide kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) und Tris(2-Carboxyethyl)phosphin (TCEP) werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören oxidierte Peptide, reduzierte Peptide und substituierte Peptide mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

GHK has been identified as an endogenous antioxidant , which plays a crucial role in reducing oxidative stress within living organisms. Research indicates that GHK effectively diminishes levels of reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals, thereby protecting cells from oxidative damage. For instance, a study demonstrated that GHK reduced ROS levels in Caco-2 cells at concentrations of 10 µM or less, outperforming other known antioxidants like carnosine and reduced glutathione .

Wound Healing and Tissue Regeneration

GHK is well-documented for its role in promoting wound healing and tissue regeneration. It stimulates the synthesis of collagen, elastin, and glycosaminoglycans, which are essential for tissue repair. Studies have shown that GHK enhances fibroblast function and promotes angiogenesis, leading to improved healing outcomes in various tissues including skin, lungs, and bones .

| Application | Mechanism | Outcome |

|---|---|---|

| Wound healing | Increases collagen synthesis | Faster closure of wounds |

| Tissue regeneration | Stimulates blood vessel growth | Enhanced recovery in damaged tissues |

Neurological Protection

Recent research highlights GHK's potential in neuroprotection against metal toxicity, particularly copper and zinc. GHK has been shown to bind to these metals, reducing their redox activity and preventing associated cellular damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Chronic Obstructive Pulmonary Disease (COPD)

GHK's applications extend to respiratory health, particularly in managing chronic obstructive pulmonary disease (COPD). Studies indicate that plasma levels of GHK are significantly decreased in COPD patients. Exogenous administration of GHK-Cu has been shown to protect against cigarette smoke-induced skeletal muscle dysfunction via pathways involving sirtuin 1, highlighting its therapeutic potential for COPD-related complications .

Biotechnology Applications

In biotechnology, GHK is utilized as an inducer for enzyme production. For example, a study demonstrated that using Copper-Glycyl-l-histidyl-l-lysine as an inducer significantly enhanced laccase production from Trametes versicolor, showcasing its potential in bioprocessing applications .

Wirkmechanismus

Prezatide exerts its effects through several mechanisms:

Collagen Synthesis: Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan.

Tissue Remodeling: It increases the expression of matrix metalloproteinase-2 and tissue inhibitors of matrix metalloproteinases-1 and -2, playing a role in tissue remodeling.

Antioxidant Activity: Prezatide’s antioxidant activity is due to its ability to supply copper for superoxide dismutase and block the release of iron during injury.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycyl-L-histidyl-L-Lysin (GHK): Ähnlich wie Prezatide ist GHK ein Tripeptid, das Komplexe mit Kupferionen bildet und Anwendungen in der Wundheilung und Hautpflege hat.

Tripeptid-1: Ein weiteres Tripeptid mit ähnlichen Eigenschaften, das in kosmetischen Produkten wegen seiner hautverjüngenden Wirkung verwendet wird

Einzigartigkeit

Prezatide ist durch seine spezifische Aminosäuresequenz und seine Fähigkeit, stabile Komplexe mit Kupferionen zu bilden, einzigartig. Diese einzigartige Eigenschaft verstärkt seine biologische Aktivität und macht es besonders effektiv bei der Förderung der Kollagensynthese und des Gewebsumbaus .

Biologische Aktivität

Glycyl-l-histidyl-l-lysine (GHK) is a naturally occurring tripeptide that has garnered attention for its diverse biological activities, particularly in the fields of oxidative stress reduction, wound healing, and potential therapeutic applications in various diseases. This article presents a detailed overview of the biological activities of GHK, supported by research findings, data tables, and case studies.

1. Antioxidant Properties

GHK has been identified as an endogenous antioxidant , capable of reducing levels of reactive oxygen species (ROS) in various cell types. A study conducted on Caco-2 cells demonstrated that GHK significantly diminished hydroxyl (·OH) and peroxyl (ROO·) radicals, showcasing its superior efficacy compared to other known antioxidants like carnosine and reduced glutathione . The effective concentration was found to be as low as 10 µM.

| Radical Type | GHK Effect | Comparison with Other Antioxidants |

|---|---|---|

| Hydroxyl (·OH) | Strongly reduced | More effective than carnosine and GSH |

| Peroxyl (ROO·) | Reduced | Similar trend observed |

| Superoxide (O2 -·) | No significant effect | Not applicable |

2. Role in Copper Binding and Transport

GHK's ability to bind copper ions is crucial for its biological activity. The GHK-Cu complex has been shown to modulate intracellular copper levels, which is vital for various enzymatic functions and cellular processes. Research indicates that GHK can either inhibit or facilitate bioactive intracellular copper levels depending on the tissue concentration and time . This property makes it a potential candidate for therapeutic applications in conditions where copper homeostasis is disrupted.

3.1 Wound Healing

GHK has demonstrated significant wound healing properties. In clinical studies, it has been shown to enhance tissue repair across multiple organ systems including skin, lung, and liver tissues . The GHK-Cu complex specifically accelerates wound healing by promoting collagen deposition and reducing inflammation.

3.2 Respiratory Health

Recent studies have highlighted the protective effects of GHK-Cu against oxidative stress induced by cigarette smoke, particularly in models of chronic obstructive pulmonary disease (COPD). Exogenous administration of GHK-Cu was found to protect against skeletal muscle dysfunction associated with COPD through the activation of sirtuin 1 (SIRT1) .

4. Case Studies

Case Study 1: COPD Patients

In a cohort study involving patients with COPD, plasma levels of GHK were significantly lower compared to healthy controls. Supplementation with GHK-Cu improved lung function metrics such as FEV1 and DLCO, indicating a potential therapeutic role in managing COPD .

Case Study 2: Skin Repair

A clinical trial assessing the effects of a topical formulation containing GHK-Cu showed improved skin elasticity and reduced signs of aging after 12 weeks of application. Biochemical markers indicated increased collagen synthesis and reduced inflammatory markers in treated subjects .

5. Conclusion

This compound exhibits a wide range of biological activities that position it as a promising therapeutic agent in various medical fields. Its antioxidant properties, ability to modulate copper levels, and effectiveness in promoting tissue repair highlight its potential applications in treating oxidative stress-related conditions and enhancing wound healing processes.

Eigenschaften

Key on ui mechanism of action |

Prezatide in complex with copper increases the synthesis and deposition of type I collagen and glycosaminoglycan. It also increases the expression of matrix metalloproteinase-2 as well as tissue inhibitor of matrix metalloproteinases-1 and -2, suggesting that it plays a role in the modulation of tissue remodeling. It is thought that prezatide's antioxidant activity is due to its ability to supply copper for superoxide dismutase and its anti inflammatory ability due to the blockage the of iron (Fe2+) release during injury. Prezatide also increases angiogenesis to injury sites. The precise mechanisms of these effects are unknown. It is also unknown whether prezatide's effects are due to the action of the tripeptide itself or its ability to localize and transport copper. Prezatide is known to be bound by heparin and heparin sulfate |

|---|---|

CAS-Nummer |

49557-75-7 |

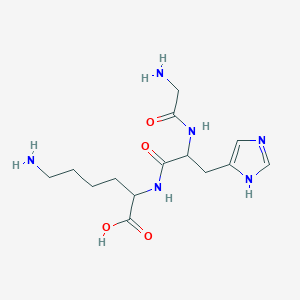

Molekularformel |

C14H24N6O4 |

Molekulargewicht |

340.38 g/mol |

IUPAC-Name |

6-amino-2-[[2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9/h7-8,10-11H,1-6,15-16H2,(H,17,18)(H,19,21)(H,20,22)(H,23,24) |

InChI-Schlüssel |

MVORZMQFXBLMHM-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Isomerische SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |

Aussehen |

Solid powder |

Key on ui other cas no. |

49557-75-7 |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

72957-37-0 (monoacetate) 130120-57-9 (copper acetate salt/solvate) 89030-95-5 (copper salt/solvate) |

Sequenz |

GHK |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

copper glycyl-histidyl-lysine copper(II)GHK GHK-Cu Gly-His-Lys glycyl-histidyl-lysine glycyl-histidyl-lysine monoacetate glycylhistidyllysine Iamin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.